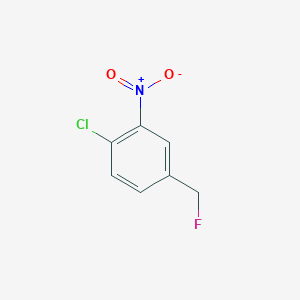

3-硝基-4-氯苄基氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Nitro-4-chlorobenzyl fluoride is a colorless to dark-colored liquid . It is insoluble in water and denser than water . It may irritate skin, eyes, and mucous membranes and may be toxic if ingested . It is used to make other chemicals .

Molecular Structure Analysis

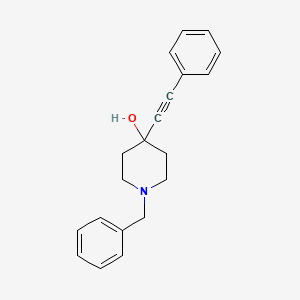

The molecular weight of 3-Nitro-4-chlorobenzyl fluoride is 225.55 . The linear formula is ClC6H3(NO2)CF3 . The SMILES string is [O-]N+c1cc(ccc1Cl)C(F)(F)F .

Chemical Reactions Analysis

Organonitrate compounds like 3-Nitro-4-chlorobenzyl fluoride range from slight to strong oxidizing agents . If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation . The aromatic nitro compounds may explode in the presence of a base such as sodium hydroxide or potassium hydroxide even in the presence of water or organic solvents .

Physical And Chemical Properties Analysis

3-Nitro-4-chlorobenzyl fluoride is a liquid with a boiling point of 222 °C . It has a density of 1.511 g/mL at 25 °C . It is insoluble in water .

科学研究应用

合成及催化应用

合成及电化学性质: 研究表明了花青素大环化合物的合成及电化学性质,展示了它们通过变构相互作用结合氟化物的能力。这些化合物表现出不同寻常的多电子氧化还原和光化学性质,它们结合氟化物的能力显著影响了它们的氧化还原电位。这表明在开发吸光和氧化还原活性材料方面有潜在的应用 (Pistner 等,2013).

镍催化的交叉偶联: Ni(PCy3)2Cl2 在催化芳基氟化物与有机锌试剂的交叉偶联中表现出高效性,证明了该方法在多种贫电子和富电子芳基氟化物中的广泛适用性。该方法对各种取代基和官能团的耐受性使其成为有机合成中的一个有价值的工具 (Zhu & Wang,2014).

光物理学及传感应用

光催化及氢键: 对 FNO 与 H2O 之间氢键的研究揭示了氟作为质子受体的显着性,可能为大气化学的研究和环境监测材料的开发提供信息 (Ting & Peters,2009).

可见光光催化: 使用氟化铵对聚合碳氮化物固体进行氟化表明氟化可以调整电子带隙并增强光催化活性。这为开发更有效的光催化剂开辟了途径,用于水分解和污染物降解等应用 (Wang 等,2010).

先进材料应用

氟化物检测: 一项关于用于选择性开启氟化物水检测的的发光金属有机骨架的研究展示了开发用于监测饮用水中氟化物水平的灵敏且选择性传感器的潜力,以解决与氟化物接触相关的公共卫生问题 (Li 等,2023).

环境应用

声化学降解: 对芳香族有机污染物的声化学降解的研究表明了超声波在环境修复中的潜力,特别是对于水中氯酚和硝基芳香族化合物等污染物的降解 (Goskonda 等,2002).

安全和危害

作用机制

Mode of Action

The mode of action of 3-Nitro-4-chlorobenzyl fluoride involves its interaction with its targets. It is likely that the compound binds to its target, causing a change in the target’s function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Nitro-4-chlorobenzyl fluoride. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable the compound is .

属性

IUPAC Name |

1-chloro-4-(fluoromethyl)-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAWXNDIPJWWGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CF)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyanophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2555885.png)

![4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2555891.png)

![N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2555894.png)

![3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2555895.png)

![ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2555897.png)

![4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride](/img/structure/B2555899.png)

![2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2555906.png)